methyl 2-amino-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate
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Overview
Description
Methyl 2-amino-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate is a heterocyclic compound that belongs to the pyrano[3,2-c]pyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate typically involves a multi-component reaction. One common method involves the reaction of 4-hydroxy-6-methylpyran-2-one, benzaldehyde, and malononitrile in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP) in ethanol under reflux conditions . The reaction mixture is refluxed for 2-3 hours and then cooled to room temperature to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the multi-component reaction approach used in laboratory synthesis can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and ester functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
Methyl 2-amino-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of methyl 2-amino-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in inhibiting key enzymes involved in inflammation and cancer progression .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
- 2-Amino-7-methyl-5-oxo-6-(2-phenylethyl)-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Uniqueness
Methyl 2-amino-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate is unique due to its specific substitution pattern and the presence of both amino and ester functional groups
Properties
Molecular Formula |
C17H16N2O4 |
---|---|
Molecular Weight |
312.32 g/mol |
IUPAC Name |
methyl 2-amino-7-methyl-5-oxo-4-phenyl-4,6-dihydropyrano[3,2-c]pyridine-3-carboxylate |
InChI |
InChI=1S/C17H16N2O4/c1-9-8-11-13(16(20)19-9)12(10-6-4-3-5-7-10)14(15(18)23-11)17(21)22-2/h3-8,12H,18H2,1-2H3,(H,19,20) |
InChI Key |
GBGQATNOMGAAJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC=CC=C3)C(=O)N1 |
Origin of Product |
United States |
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